![molecular formula C20H15BrClN5O3 B3003092 2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1894995-31-3](/img/structure/B3003092.png)
2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain a ring structure made up of multiple types of atoms, in this case, carbon and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with various substituents attached to it. These include a 4-bromophenyl group, a 3-chloro-4-methoxyphenyl group, and an acetamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.Aplicaciones Científicas De Investigación
The compound 2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several potential applications in scientific research based on its structural characteristics and the activities of similar compounds. Here’s a detailed analysis focusing on six unique applications:
Cancer Research
Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as CDK2 inhibitors in cancer treatment . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. This compound’s structure suggests it could be synthesized and tested for its cytotoxic activities against various cancer cell lines, potentially offering a new avenue for targeted cancer therapies.
Neuroprotective Studies
Compounds with similar structures have been investigated for their anti-neurotoxic potential . The compound could be studied for its ability to inhibit acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Inhibition of AchE is a strategy for treating neurodegenerative diseases like Alzheimer’s, making this compound a candidate for neuroprotective drug development.
Antioxidant Activity
Oxidative stress is implicated in various diseases, and antioxidants are crucial for mitigating this stress. The related pyrazoline derivatives have been reported to possess antioxidant properties . This compound could be explored for its efficacy in reducing oxidative stress markers in cellular models, contributing to the understanding of its therapeutic potential against oxidative damage.
Anti-inflammatory Applications
Inflammation is a common pathway in many chronic diseases. Pyrazoline derivatives have demonstrated anti-inflammatory activities . Research into this compound could involve evaluating its effectiveness in modulating inflammatory responses in vitro and in vivo, which could lead to new treatments for inflammatory conditions.
Antimicrobial and Antifungal Properties
The structural analogs of this compound have shown antibacterial and antifungal effects . It would be valuable to assess the antimicrobial potential of this compound against a range of pathogens, which could lead to the development of new antibiotics or antifungal agents.
Fish Aquaculture Health
Interestingly, similar compounds have been studied for their biological activities on fish, such as rainbow trout alevins . This compound could be researched for its effects on fish health and growth, potentially improving aquaculture practices and fish welfare.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis induction within cells .
Biochemical Pathways
Compounds with similar structures have shown to affect pathways related tocell cycle regulation and apoptosis . The inhibition of CDK2 can disrupt the normal cell cycle, leading to cell death .
Result of Action
Related compounds have shown to have cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN5O3/c1-30-17-7-4-13(8-16(17)22)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUOOHUVVTUXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)
![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

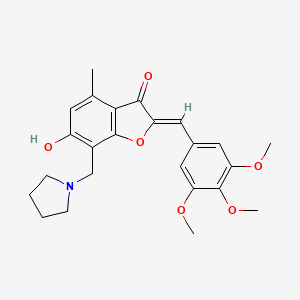
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
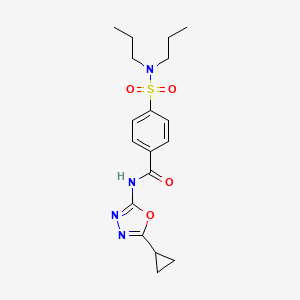
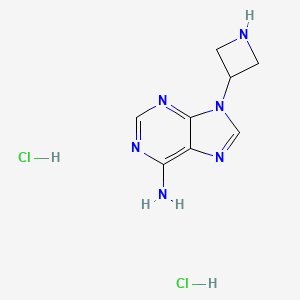
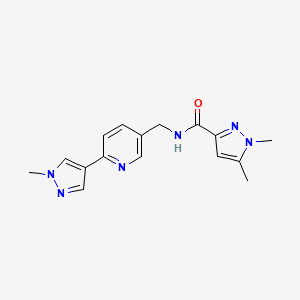

![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
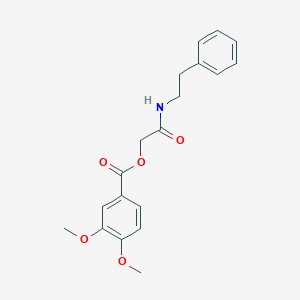

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)